molecular formula C15H13N3O4S B2458632 3,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1226428-81-4

3,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2458632
CAS No.: 1226428-81-4
M. Wt: 331.35
InChI Key: QPOCICYONHSRMR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with methoxy groups at the 3 and 4 positions, and a thiophene-containing oxadiazole moiety at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield corresponding amines.

    Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation (Pd/C, H2)

    Substitution: NaH, KOtBu

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

3,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring and thiophene moiety may play a role in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-(thiophen-3-yl)ethyl)benzamide
  • 3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Uniqueness

3,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-20-11-4-3-9(7-12(11)21-2)13(19)16-15-18-17-14(22-15)10-5-6-23-8-10/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCICYONHSRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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